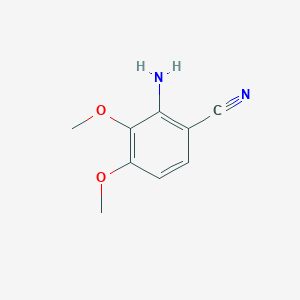

2-Amino-3,4-dimethoxybenzonitrile

Description

Contextual Significance within the Benzonitrile (B105546) Chemical Class

Benzonitriles are a class of organic compounds characterized by a nitrile group attached to a benzene (B151609) ring. bldpharm.com The parent compound, benzonitrile (C₆H₅CN), is a colorless liquid with a characteristic almond-like odor, utilized as a specialty solvent and, more importantly, as a precursor for a wide range of chemicals. bldpharm.com The significance of the benzonitrile class lies in the exceptional versatility of the nitrile group.

The nitrile functional group is a cornerstone of organic synthesis due to its ability to undergo a wide variety of transformations. nih.gov This versatility makes benzonitriles in general, and substituted benzonitriles like 2-Amino-3,4-dimethoxybenzonitrile, valuable as intermediates in the production of pharmaceuticals, dyes, and agrochemicals. bldpharm.com

The presence of additional substituents on the benzene ring, such as the amino and dimethoxy groups in this compound, further enhances its synthetic utility. These groups modulate the electronic properties of the aromatic ring and provide additional sites for chemical reactions. The electron-donating nature of the amino and methoxy (B1213986) groups activates the benzene ring towards electrophilic substitution and can direct the regioselectivity of further chemical modifications.

Foundational Role as a Key Intermediate in Complex Organic Synthesis

The true value of this compound in advanced organic chemistry is its role as a foundational intermediate—a molecular scaffold upon which more complex and often biologically active structures can be built. This utility stems from the reactivity of its constituent functional groups.

The Versatile Nitrile Group: The cyano group can be seen as a "masked" functional group, readily convertible into other essential moieties. This transformative potential is a key reason for its importance.

| Reaction Type | Resulting Functional Group | Significance |

| Hydrolysis | Carboxylic Acid or Amide | Creates key components of many biologically active molecules. |

| Reduction | Primary Amine | Introduces a basic nitrogen center, common in pharmaceuticals. |

| Reaction with Grignard Reagents | Ketone | Forms new carbon-carbon bonds, building molecular complexity. |

| Cycloaddition Reactions | Heterocyclic Rings (e.g., Tetrazoles) | Forms stable, aromatic ring systems found in many drugs. |

The Influence of Amino and Methoxy Groups: The amino group in 2-aminobenzonitriles is a potent nucleophile and a key handle for building larger structures. For instance, 2-aminobenzonitriles are known to be excellent precursors for the synthesis of quinolines and other fused heterocyclic systems. A base-promoted reaction between 2-aminobenzonitriles and ynones can produce polysubstituted 4-aminoquinolines, a scaffold of significant interest in medicinal chemistry. cardiff.ac.uk

Furthermore, the amino group can be readily diazotized and replaced with a wide variety of other functional groups in Sandmeyer-type reactions, adding another layer of synthetic versatility. The methoxy groups, while relatively stable, influence the solubility of the molecule and can be cleaved under specific conditions to yield hydroxyl groups, providing another point for modification.

The combination of these functional groups makes this compound a highly valuable, multi-functional building block. It provides chemists with a starting point that already contains several key features, allowing for the efficient and targeted synthesis of complex target molecules, particularly in the realm of heterocyclic chemistry and medicinal drug discovery. For example, the related compound 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) is a known intermediate in the synthesis of pharmaceuticals like prazosin (B1663645) and tiapamil. This highlights the utility of the 3,4-dimethoxy substitution pattern in creating bioactive compounds.

Properties

CAS No. |

79025-34-6 |

|---|---|

Molecular Formula |

C9H10N2O2 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

2-amino-3,4-dimethoxybenzonitrile |

InChI |

InChI=1S/C9H10N2O2/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-4H,11H2,1-2H3 |

InChI Key |

JCPSRNYNIJMYSX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C#N)N)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 3,4 Dimethoxybenzonitrile and Analogues

Conventional Synthetic Routes and Precursor Utilization

Conventional methods for synthesizing 2-Amino-3,4-dimethoxybenzonitrile often rely on the strategic functionalization of readily available benzene (B151609) derivatives. These routes typically involve a sequence of reactions to introduce the amino, cyano, and methoxy (B1213986) groups onto the aromatic ring in the desired orientation.

Regioselective Functionalization of Benzene Derivatives

The regioselective functionalization of dimethoxybenzene precursors is a common starting point. For instance, the synthesis of the related compound 2-amino-4,5-dimethoxybenzonitrile (B182473) begins with 2-nitro-4,5-dimethoxybenzonitrile. This precursor is then reduced to the corresponding amine. prepchem.com A suspension of 2-nitro-4,5-dimethoxybenzonitrile in water is heated, and sodium dithionite (B78146) is added to facilitate the reduction, affording 2-amino-4,5-dimethoxybenzonitrile in high yield. prepchem.com

Another approach involves the protection of an aniline (B41778) derivative, followed by functionalization and deprotection. For example, the synthesis of 2-amino-4,6-dimethoxybenzamide, a related benzamide, starts with 3,5-dimethoxyaniline. google.com The amino group is first protected, followed by other transformations, and finally deprotected to yield the desired product. google.com

Amination and Nitrilation Strategies on Substituted Aromatics

Direct amination and nitrilation reactions on substituted aromatic rings are also employed. One patented method describes the synthesis of 2-amino-4,6-dimethoxybenzonitrile (B1379305) from bromo-isomers of 3,5-dimethoxytrifluoroacetanilide. google.com These isomers are reacted with copper(I) cyanide in DMF at elevated temperatures to introduce the nitrile group. google.com

The reduction of a nitro group to an amine is a frequently used amination strategy. For instance, 2-nitrobenzonitrile (B147312) can be reduced to 2-aminobenzonitrile (B23959) using zinc dust in a hydrochloric acid medium. google.com The reaction is followed by neutralization to isolate the product. google.com Similarly, the synthesis of 2-amino-4,5-dimethoxybenzoic acid from 4,5-dimethoxy-2-nitrobenzoic acid is achieved through hydrogenation using a palladium on carbon catalyst. chemicalbook.com

Catalytic Approaches in Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions compared to conventional routes.

Transition Metal-Catalyzed Transformations (e.g., Palladium-catalyzed cyanation of aryl halides)

Palladium-catalyzed cyanation of aryl halides is a powerful tool for the synthesis of benzonitriles. A mild and efficient method has been developed for the cyanation of a wide range of (hetero)aryl halides and triflates using a palladium catalyst at low loadings and mild temperatures (room temperature to 40 °C). organic-chemistry.orgnih.gov This protocol utilizes zinc cyanide as the cyanide source and has been successfully applied to substrates containing various functional groups, including amines. organic-chemistry.org The reaction is often carried out in aqueous media, enhancing its practicality and safety. organic-chemistry.orgmit.edu

The choice of ligand for the palladium catalyst can be crucial for achieving high conversion rates. mit.edu Research has shown that cyanide itself can act as a base to activate the palladium precatalyst. mit.edu The reaction kinetics can be influenced by the electronic properties of the substituents on the aryl halide. mit.edu

| Catalyst System | Substrate | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / Ligand | (Hetero)aryl Halides/Triflates | Zn(CN)₂ | H₂O/THF | rt - 40 | High | organic-chemistry.org |

| Palladium Precatalyst | Aryl Bromides | Zn(CN)₂ | H₂O/THF | rt | Varies | mit.edu |

Copper-catalyzed reactions also play a role in the synthesis of aryl nitriles. For example, benzylic alcohols can be directly converted to aryl nitriles using aqueous ammonia (B1221849) as the nitrogen source and oxygen as the oxidant, with a copper catalyst and TEMPO as a co-catalyst. rsc.org

Organocatalytic Methods

Organocatalysis provides a metal-free alternative for the synthesis of benzonitrile (B105546) derivatives. N-heterocyclic carbenes (NHCs) have been used as organocatalysts for the atroposelective synthesis of axially chiral benzonitriles. nih.gov This method involves a dynamic kinetic resolution of racemic 2-arylbenzaldehydes. nih.gov

Another approach utilizes pyridine-2-carboxylic acid (P2CA) as a sustainable and rapid catalyst for the green synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. nih.gov This one-pot multicomponent reaction demonstrates high atom economy and low environmental impact. nih.gov

| Catalyst | Reaction Type | Key Features | Reference |

| N-Heterocyclic Carbene | Atroposelective Cyanation | Dynamic kinetic resolution | nih.gov |

| Pyridine-2-carboxylic acid | Multicomponent Reaction | Green synthesis, high yield | nih.gov |

Electrochemical Synthesis of Benzonitrile Derivatives

Electrochemical methods are gaining traction as environmentally friendly and efficient alternatives for organic synthesis. rsc.org An electrochemical approach has been developed for the site-selective direct C-H amidation of benzene and its derivatives using acetonitrile (B52724) and benzonitrile as amino sources, catalyzed by a copper salt. nih.gov This method operates under mild conditions, at room temperature and ambient pressure, without the need for strong oxidants. nih.gov

Furthermore, the electrochemical synthesis of quinazolinones from o-aminobenzonitriles has been demonstrated. rsc.orgrsc.org This process involves the electrochemically catalyzed hydrolysis of o-aminobenzonitriles in water. rsc.orgrsc.org Electrochemical methods have also been employed for the synthesis of N-aryl isoindolinones from 2-formyl benzonitrile and anilines. nih.gov

| Method | Starting Material | Product | Key Features | Reference |

| Copper-catalyzed C-H amidation | Benzene derivatives, Nitriles | N-amides | Mild conditions, site-selective | nih.gov |

| Cathode hydration | o-Aminobenzonitriles | Quinazolinones | Transition metal-free, aqueous media | rsc.orgrsc.org |

| Tandem reaction | 2-Formyl benzonitrile, Anilines | N-Aryl isoindolinones | Catalytic electricity, Pt-cathode | nih.gov |

Green Chemistry Principles in Synthetic Design

Green chemistry principles are foundational to the development of modern, sustainable synthetic processes. beilstein-journals.orgorganic-chemistry.orgresearchgate.net These principles advocate for the reduction or elimination of hazardous substances, maximizing atom economy, using renewable feedstocks, and improving energy efficiency. beilstein-journals.orgorganic-chemistry.org In the context of synthesizing this compound and its analogues, these principles manifest in the adoption of solvent-free systems, aqueous media, recyclable catalysts, and mechanochemistry.

Solvent-Free Reaction Systems

Solvent-free, or neat, reaction conditions represent a significant advancement in green synthesis by eliminating the environmental and safety issues associated with volatile organic solvents. These methods often lead to higher efficiency, easier product separation, and reduced waste.

Several approaches have been developed for the synthesis of nitriles and their precursors under solvent-free conditions. One notable method involves the one-pot synthesis of nitriles from aldehydes using a heterogeneous reusable copper fluorapatite (B74983) (CuFAP) catalyst under neat reaction conditions at 100°C. scirp.org This protocol demonstrates good to excellent yields and the catalyst can be easily recovered and reused multiple times without significant loss of activity. scirp.org Another green approach utilizes a deep eutectic mixture of choline (B1196258) chloride and urea (B33335) as an efficient and ecofriendly catalyst for the solvent-free synthesis of nitriles from aldehydes, which can be accelerated by microwave irradiation. organic-chemistry.org

For compounds structurally related to this compound, such as 2,5-dimethoxyphenylamino-1,3,5-triazine derivatives, a green synthesis has been reported using microwave irradiation in the absence of a solvent. researchgate.net This method highlights the potential for solvent-free techniques in constructing molecules featuring the dimethoxyphenylamino moiety. researchgate.net

Table 1: Examples of Solvent-Free Synthesis of Nitriles and Analogues

| Starting Material | Reagent/Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Hydroxylamine hydrochloride / CuFAP | Neat, 100°C, 6 h | Benzonitrile | 94 | scirp.org |

| 4-Chlorobenzaldehyde | Hydroxylamine hydrochloride / CuFAP | Neat, 100°C, 6 h | 4-Chlorobenzonitrile | 92 | scirp.org |

| Benzaldehyde | Urea-Choline Chloride | Neat, MW, 2-3 min | Benzonitrile | 96 | organic-chemistry.org |

Aqueous Medium-Based Syntheses

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Performing organic reactions in water can simplify workup procedures and reduce environmental impact.

The synthesis of aminobenzonitriles and related heterocycles has been successfully achieved in aqueous media. An "on-water" protocol for synthesizing quinazolinones from o-bromobenzonitriles, aldehydes, and aqueous ammonia has been developed using a CuCl₂ catalyst. nih.gov This method is notable as o-bromobenzonitrile is a precursor that can be transformed into an aminobenzonitrile derivative in situ. nih.gov Another innovative approach involves the S-oxidation of potassium thiocyanate (B1210189) in an aqueous solution, which releases cyanide that can be trapped by co-oxidized tertiary amines to form α-amino nitriles without the need for a catalyst or the production of toxic byproducts. organic-chemistry.org

A direct synthesis of 2-aminobenzonitrile involves the reduction of 2-nitrobenzonitrile with zinc dust in an aqueous solution, followed by neutralization with sodium carbonate, affording the product in high yield. google.com Furthermore, photochemical methods have been employed, where 2-chloroaniline (B154045) can be converted to 2-aminobenzonitrile in a water/acetonitrile mixture upon irradiation. rsc.org For more complex structures, a one-pot, three-component reaction of an aldehyde, malononitrile, and dimedone in water has been shown to produce 2-amino-4H-chromene-3-carbonitriles in excellent yields. researchgate.net

Table 2: Synthesis of Aminonitriles and Analogues in Aqueous Media

| Starting Material | Reagent/Catalyst | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-Bromobenzonitrile, Benzaldehyde | CuCl₂, Cs₂CO₃, L-proline, aq. NH₃ | H₂O | 2-Phenylquinazolin-4(3H)-one | 81 | nih.gov |

| 2-Nitrobenzonitrile | Zinc dust, Sodium carbonate | H₂O / Toluene | 2-Aminobenzonitrile | 95 | google.com |

| 2-Chloroaniline | KCN | MeCN / H₂O (1:1) | 2-Aminobenzonitrile | 53 | rsc.org |

| Benzaldehyde, Malononitrile, Dimedone | None | H₂O | 2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 95 | researchgate.net |

Development and Application of Recyclable Catalysts (e.g., Alcohol Amines, Melamine)

The use of recyclable heterogeneous catalysts is a cornerstone of green chemistry, as it minimizes waste and reduces the cost of chemical processes. nih.govnih.gov Catalysts immobilized on solid supports such as silica, polymers, or magnetic nanoparticles can be easily separated from the reaction mixture and reused over multiple cycles. nih.govnih.gov

While alcohol amines and melamine (B1676169) are not typically used as direct catalysts for cyanation, they serve as critical precursors for advanced, recyclable catalytic systems. For instance, Tris(2-aminoethyl)amine (TAEA), an alcohol amine, has been used to prepare N-doped carbon nanospheres. These nanospheres then act as a solid ligand support for silver nanoparticles, creating a stable and recyclable catalyst for the efficient conversion of benzylic alcohols into aryl nitriles. researchgate.net

Similarly, melamine is a common and inexpensive precursor for synthesizing graphitic carbon nitride (g-C₃N₄). researchgate.net This material has high thermal and chemical stability and is used as a metal-free catalyst or as a support for metal catalysts in various organic transformations. researchgate.net In a related application, melamine derivatives themselves have been used in the solvent-free synthesis of 2,5-dimethoxyphenylamino-triazines, demonstrating their utility in building complex molecules under green conditions. researchgate.net

More broadly, various recyclable catalysts have been developed for nitrile synthesis. A heterogeneous copper fluorapatite (CuFAP) catalyst has been shown to be effective for the one-pot synthesis of nitriles from aldehydes and is easily recovered and reused. scirp.org Another example is the use of a ZnO-supported palladium(0) nanoparticle catalyst for the cyanation of aryl halides with K₄[Fe(CN)₆] as a benign cyanide source. nih.gov

Table 3: Application of Recyclable Catalysts in Nitrile Synthesis

| Catalyst System | Precursor/Support Component | Reaction | Recyclability | Reference |

|---|---|---|---|---|

| Ag/N-CS-1 | Tris(2-aminoethyl)amine (TAEA) | Aerobic ammoxidation of alcohols to nitriles | Stable for 6 runs | researchgate.net |

| g-C₃N₄ | Melamine | Photocatalysis, Catalyst support | High stability, reusable | researchgate.net |

| Copper Fluorapatite (CuFAP) | N/A | Aldehydes to nitriles | Reused several times without loss of activity | scirp.org |

Mechanochemical Synthesis Techniques

Mechanochemistry, which involves inducing reactions by mechanical force such as grinding or milling, is an emerging green synthetic technique that often proceeds in the absence of solvents. beilstein-journals.orgrsc.org These methods can lead to shorter reaction times, higher yields, and access to products that are difficult to obtain through traditional solution-phase chemistry.

The synthesis of α-aminonitriles has been achieved through mechanochemical methods. For example, a three-component reaction of an aldehyde, an amine, and potassium cyanide can be performed in a ball mill to produce α-aminonitriles efficiently. beilstein-journals.org This approach avoids the use of bulk solvents and simplifies purification. beilstein-journals.org The Hantzsch pyrrole (B145914) synthesis, a multicomponent reaction, has also been successfully adapted to mechanochemical conditions. beilstein-journals.org

In a related application, succinimide (B58015) derivatives have been synthesized via a mechanochemical aza-Michael reaction between maleimide (B117702) and various amines. nih.gov This demonstrates the utility of mechanochemistry for forming C-N bonds, a key step in the synthesis of many amino-functionalized compounds. These examples underscore the potential of mechanochemical techniques to provide efficient and environmentally benign pathways for the synthesis of complex nitrogen-containing molecules, including analogues of this compound.

Table 4: Examples of Mechanochemical Synthesis

| Reaction Type | Reactants | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Strecker Reaction | o-Formyl phenethyl bromide, Amine, KCN | Ball-milling | α-Aminonitriles | beilstein-journals.org |

| Aza-Michael Addition | Maleimide, Amines | Grinding/Milling | 3-Aminopyrrolidine-2,5-diones | nih.gov |

| Hantzsch Synthesis | Aldehyde, β-ketoester, Ammonia | Ball-milling | Dihydropyridines | beilstein-journals.org |

Integration with Flow Chemistry for Scalable Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better temperature and pressure control, improved reproducibility, and straightforward scalability. scirp.orgnih.gov These features make it an ideal technology for the industrial production of fine chemicals and active pharmaceutical ingredients (APIs).

The synthesis of aminobenzonitriles has been adapted to continuous flow processes, demonstrating the technology's potential for scalable production. A patent describes a method for the continuous synthesis of p-aminobenzonitrile by reacting a p-nitrobenzene substituent with ammonia gas in a fluidized bed reactor. google.com This process allows for the continuous feeding of reactants and collection of the product, making it suitable for industrial-scale manufacturing. google.com

The benefits of flow chemistry are particularly evident for reactions that are hazardous or difficult to control in batch mode. nih.gov By using microreactors with high surface-area-to-volume ratios, excellent heat and mass transfer can be achieved, allowing highly exothermic or rapid reactions to be performed safely. scirp.org This enhanced control can lead to higher purity products and reduce the need for extensive downstream processing. The integration of flow chemistry with green synthetic principles, such as using aqueous media or recyclable catalysts, represents a powerful strategy for developing truly sustainable and scalable manufacturing processes for valuable compounds like this compound and its analogues.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Amino-4H-chromene-3-carbonitriles |

| 2-Aminobenzonitrile |

| 2-Chloroaniline |

| 2,5-dimethoxyphenylamino-1,3,5-triazine |

| 3-Aminopyrrolidine-2,5-dione |

| 4-Chlorobenzonitrile |

| α-Aminonitriles |

| Benzaldehyde |

| Benzonitrile |

| Choline chloride |

| Copper fluorapatite (CuFAP) |

| CuCl₂ |

| Cyanuric chloride |

| Dimedone |

| Graphitic carbon nitride (g-C₃N₄) |

| K₄[Fe(CN)₆] |

| L-proline |

| Maleimide |

| Malononitrile |

| Melamine |

| o-Bromobenzonitrile |

| p-Aminobenzonitrile |

| p-Nitrobenzene |

| Potassium thiocyanate |

| Quinazolinones |

| Succinimide |

| Tris(2-aminoethyl)amine (TAEA) |

| Urea |

Elucidating Reactivity and Transformation Pathways of 2 Amino 3,4 Dimethoxybenzonitrile

Reactivity of the Amino Functional Group

The amino group (-NH2) in 2-Amino-3,4-dimethoxybenzonitrile is a key center of reactivity, primarily due to the lone pair of electrons on the nitrogen atom, which imparts nucleophilic character. This nucleophilicity drives a variety of important chemical transformations.

Nucleophilic Addition Reactions

The amino group of this compound can act as a nucleophile, participating in addition reactions with electrophilic species. wikipedia.org In these reactions, the nitrogen atom donates its electron pair to an electron-deficient center, initiating the formation of a new covalent bond. For instance, it can react with carbonyl compounds, such as aldehydes and ketones, in a process known as nucleophilic addition. masterorganicchemistry.com This type of reaction, also termed 1,2-nucleophilic addition, results in the formation of an intermediate which can then undergo further transformations. wikipedia.orgmasterorganicchemistry.com The reactivity in these additions is influenced by the electronic environment of the carbonyl group; electron-withdrawing groups on the carbonyl compound enhance the rate of addition, while electron-donating groups decrease it. masterorganicchemistry.com

The amino group's nucleophilicity is also evident in its reactions with other electrophiles. For example, it can react with ο-benzoquinones, which are highly reactive compounds. mdpi.com Studies have shown that secondary amines can exhibit greater reactivity towards quinones than primary amines in similar molecular structures. mdpi.com This highlights the nuanced reactivity of amino groups based on their substitution pattern.

Condensation and Cyclization Reactions (e.g., quinazoline (B50416) ring formation)

The presence of both an amino and a nitrile group in a specific ortho arrangement on the benzene (B151609) ring makes this compound a valuable precursor for the synthesis of heterocyclic compounds, most notably quinazolines. wikipedia.orgnih.gov Quinazolines are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrimidine (B1678525) ring. wikipedia.org

The formation of the quinazoline ring often proceeds through a condensation reaction followed by cyclization. A common strategy involves the reaction of the 2-aminobenzonitrile (B23959) derivative with a suitable one-carbon synthon, such as an aldehyde or formic acid. wikipedia.orgnih.gov For example, the reaction of 2-aminobenzonitriles with aldehydes can lead to the formation of 2-substituted quinazolines. nih.gov This transformation can be catalyzed by various reagents, including iodine, which facilitates the oxidative cyclization. nih.gov

Another approach to quinazoline synthesis involves the reaction of a 2-aminobenzonitrile with a compound containing a carbonyl group and an adjacent leaving group. The initial nucleophilic attack of the amino group on the carbonyl carbon is followed by an intramolecular cyclization where the nitrogen of the nitrile group attacks the newly formed imine or a related intermediate, ultimately leading to the fused ring system.

The versatility of this cyclization chemistry is demonstrated by the variety of reaction partners that can be employed. For instance, the reaction of 2-aminobenzylamines with nitriles, catalyzed by transition metals like iridium or nickel, can also yield quinazolines. organic-chemistry.org Furthermore, the reaction of (2-aminophenyl)methanols with aldehydes in the presence of a copper catalyst provides another route to 2-substituted quinazolines. organic-chemistry.org These examples underscore the importance of the amino group in initiating the cascade of reactions that result in the formation of the quinazoline scaffold.

The following table summarizes various synthetic methods for quinazoline derivatives starting from precursors containing an amino group ortho to a reactive moiety.

| Starting Material(s) | Reagent(s)/Catalyst(s) | Product Type |

| 2-Aminobenzaldehydes/ketones and benzylamines | Molecular iodine, Oxygen | Quinazolines |

| o-Aminobenzylamine and aldehydes | o-Iodoxybenzoic acid (IBX) | Quinazolines and 3,4-dihydroquinazolines |

| 2-Aminoarylmethanols and amides/nitriles | Iridium catalyst | Quinazolines |

| (2-Aminophenyl)methanols and aldehydes | Copper catalyst, Cerium nitrate (B79036) hexahydrate, Ammonium (B1175870) chloride | 2-Substituted quinazolines |

| Benzylamines and nitriles | Nickel catalyst | Multisubstituted quinazolines |

Aza-Michael Additions

The nucleophilic character of the amino group also enables it to participate in aza-Michael additions, which are conjugate addition reactions to α,β-unsaturated carbonyl compounds. nih.govorganic-chemistry.org In this reaction, the amino group adds to the β-carbon of the unsaturated system, a position made electrophilic by the electron-withdrawing nature of the carbonyl group. nih.gov

This reaction is a powerful tool for carbon-nitrogen bond formation and is widely used in the synthesis of β-amino ketones, esters, and nitriles. organic-chemistry.orgcem.com The efficiency and selectivity of the aza-Michael addition can often be enhanced by the use of catalysts, including both metal-based and organocatalysts. nih.govnih.gov For example, cesium carbonate (Cs2CO3) has been shown to be an effective catalyst for the direct aza-Michael addition of azoles to α,β-unsaturated malonates. nih.gov

The reactivity of the amino group in aza-Michael additions can be influenced by steric and electronic factors. Generally, less sterically hindered amines and more electrophilic Michael acceptors lead to faster reaction rates. nih.gov The development of asymmetric aza-Michael reactions, using chiral catalysts, allows for the synthesis of enantiomerically enriched nitrogen-containing compounds. nih.govrsc.org

Reactivity of the Nitrile Functional Group

The nitrile group (-C≡N) is another key reactive site in this compound. Its reactivity stems from the polarized carbon-nitrogen triple bond and the ability of the nitrogen atom to act as a leaving group in certain transformations.

Nucleophilic Additions to the Nitrile Moiety

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. wikipedia.orgnih.gov This nucleophilic addition to the nitrile can lead to a variety of functional groups. wikipedia.orglibretexts.org For example, reaction with organometallic reagents, such as Grignard reagents, results in the formation of an imine intermediate, which can then be hydrolyzed to a ketone. wikipedia.orglibretexts.org

Water can also act as a nucleophile, leading to the hydrolysis of the nitrile. This reaction can be catalyzed by either acid or base. libretexts.org Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom for attack by water. libretexts.org In basic hydrolysis, the strongly nucleophilic hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org The initial product of hydrolysis is an amide, which can be further hydrolyzed to a carboxylic acid. wikipedia.org

The reactivity of the nitrile group towards nucleophiles is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the nitrile carbon, making it more reactive towards nucleophiles. nih.gov

The following table provides examples of nucleophilic additions to nitriles.

| Nucleophile | Product after Hydrolysis/Work-up |

| Water (acid or base catalyzed) | Amide, Carboxylic Acid wikipedia.org |

| Grignard Reagents (e.g., RMgX) | Ketone wikipedia.orglibretexts.org |

| Organozinc Reagents (Blaise reaction) | β-Enamino ester or β-keto ester |

| Alcohols (Pinner reaction) | Imidate, Ester |

| Lithium Aluminum Hydride (LiAlH4) | Primary Amine libretexts.org |

Cycloaddition Reactions (e.g., [4+2] annulations)

The nitrile group can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. One notable example is its involvement in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides or nitrones, to form five-membered heterocyclic rings. uchicago.edubeilstein-journals.orgnih.govresearchgate.net These reactions are a powerful method for the construction of complex heterocyclic frameworks. For instance, the reaction of nitriles with azides can lead to the formation of tetrazoles.

Furthermore, the nitrile group, in conjunction with the adjacent amino group, can be involved in annulation reactions that lead to fused ring systems. In some synthetic routes to quinazolines, the nitrile nitrogen participates in the final ring-closing step. For example, a nickel-catalyzed [4+2] annulation of benzylamines and nitriles proceeds via C-H/N-H bond activation to provide multisubstituted quinazolines. organic-chemistry.org In this case, the nitrile acts as the two-atom component in the annulation.

The reactivity of the nitrile group in cycloadditions can be influenced by the presence of activating groups. The dimethoxy substituents on the benzene ring of this compound, being electron-donating, may influence the electronic properties of the nitrile group and its suitability for certain types of cycloaddition reactions.

Reactivity of the Dimethoxy-Substituted Aromatic Core

The reactivity of the benzene core in this compound is significantly influenced by the electronic properties of its substituents. The amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups are strong electron-donating groups that activate the aromatic ring towards electrophilic attack. Conversely, the nitrile (-CN) group is an electron-withdrawing group that deactivates the ring.

In electrophilic aromatic substitution (EAS), the incoming electrophile will preferentially bond to the positions most activated by the substituents. The amino and methoxy groups are powerful activating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. The nitrile group is a deactivating group and directs to the meta position.

The combined influence of these groups on this compound determines the likely sites of substitution. The positions are numbered starting from the carbon bearing the nitrile group.

Position 5: This position is ortho to the C4-methoxy group and meta to the amino and C3-methoxy groups.

Position 6: This position is ortho to the amino group and para to the C3-methoxy group.

The synergistic activating effect of the amino group (ortho-directing) and the C3-methoxy group (para-directing) makes position 6 the most nucleophilic and, therefore, the most probable site for electrophilic attack.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -NH₂ | Electron-Donating | Strongly Activating | Ortho, Para |

| -OCH₃ | Electron-Donating | Strongly Activating | Ortho, Para |

| -CN | Electron-Withdrawing | Moderately Deactivating | Meta |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This type of reaction is uncommon for typical aromatic rings, which are electron-rich. wikipedia.org For an SNAr reaction to proceed, the aromatic ring must be made electron-deficient, typically by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgchemistrysteps.comlibretexts.org

The structure of this compound is not conducive to SNAr reactions. The presence of the powerful electron-donating amino and methoxy groups increases the electron density of the aromatic ring, making it inherently nucleophilic rather than electrophilic. wikipedia.org Furthermore, the molecule lacks a conventional leaving group that can be readily displaced by a nucleophile. While some reactions can proceed with an alkoxy group as a leaving group, these typically require significant activation from strong electron-withdrawing groups, which are absent here. nih.gov Therefore, this compound is generally considered unreactive towards nucleophilic aromatic substitution under standard conditions.

Mechanistic Investigations of Key Transformations

The functional groups of this compound—amino, nitrile, and methoxy—are all amenable to a variety of chemical transformations, known as functional group interconversions. fiveable.me These reactions allow for the strategic modification of the molecule to synthesize new compounds. fiveable.me

The primary functional groups of the molecule can be transformed through several well-established reaction mechanisms. solubilityofthings.com

Nitrile Group (-CN) Transformations: The nitrile group can undergo hydrolysis to form a carboxylic acid or a primary amide. This reaction is typically catalyzed by acid or base. Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic for attack by water. In basic conditions, hydroxide directly attacks the electrophilic nitrile carbon. The nitrile can also be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. vanderbilt.edu

Amino Group (-NH₂) Transformations: The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl). This diazonium salt is a versatile intermediate that can be substituted by a wide range of nucleophiles in reactions like the Sandmeyer reaction to introduce halides, or other groups.

Methoxy Group (-OCH₃) Transformations: The ether linkages of the methoxy groups are generally stable but can be cleaved to form hydroxyl groups (phenols) under harsh conditions, typically by refluxing with a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI). The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the methyl group in an Sₙ2 reaction.

Table 2: Potential Functional Group Interconversions

| Functional Group | Reagents | Product Functional Group | Reaction Type |

| Nitrile (-CN) | H₃O⁺, heat | Carboxylic Acid (-COOH) | Hydrolysis |

| Nitrile (-CN) | H₂O, H⁺ or OH⁻ (cat.) | Amide (-CONH₂) | Partial Hydrolysis |

| Nitrile (-CN) | 1. LiAlH₄, 2. H₂O | Primary Amine (-CH₂NH₂) | Reduction |

| Amino (-NH₂) | NaNO₂, HCl, 0-5 °C | Diazonium Salt (-N₂⁺Cl⁻) | Diazotization |

| Methoxy (-OCH₃) | HBr, heat | Hydroxyl (-OH) | Ether Cleavage |

There is no evidence in the scientific literature to suggest that this compound itself functions as a catalyst. Its structure is not typical of known organocatalysts. However, catalysts play a crucial role in the transformation pathways of this compound.

For instance, the hydrolysis of the nitrile group to a carboxylic acid is often accelerated by acid or base catalysts. solubilityofthings.com The reduction of the nitrile group to a primary amine can be achieved through catalytic hydrogenation, employing transition metal catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. vanderbilt.edu In these heterogeneous catalytic processes, the nitrile and hydrogen adsorb onto the catalyst surface, where the reduction takes place. Similarly, electrophilic aromatic substitution reactions on the benzene ring would require a Lewis acid catalyst (e.g., AlCl₃ or FeBr₃) to generate a potent electrophile. The choice of catalyst is critical for controlling the selectivity and efficiency of these transformations. imperial.ac.uk

Synthesis and Functionalization of Derivatives Utilizing 2 Amino 3,4 Dimethoxybenzonitrile

Preparation of Quinazoline (B50416) and Quinazolinone Heterocycles

Quinazolines and quinazolinones are classes of nitrogen-containing heterocyclic compounds that are of significant interest due to their presence in numerous biologically active molecules and pharmaceuticals. nih.govnih.govresearchgate.net The synthesis of these scaffolds often utilizes 2-aminobenzonitrile (B23959) derivatives as key precursors. nih.govresearchgate.net

Carbon Dioxide Fixation for Quinazolinone Derivatives

A green and atom-economical approach to synthesizing quinazolinone derivatives involves the chemical fixation of carbon dioxide (CO2) with 2-aminobenzonitriles. researchgate.netrsc.org This method provides an alternative to traditional synthetic routes that often employ toxic reagents like phosgene (B1210022) or isocyanates. nih.gov The reaction of 2-aminobenzonitriles with CO2 leads to the formation of quinazoline-2,4(1H,3H)-diones, which are important intermediates in medicinal chemistry. researchgate.netnih.gov

Various catalytic systems have been developed to facilitate this transformation. For instance, the use of diethanolamine (B148213) (DEA) as a catalyst in water has been shown to be effective for the synthesis of quinazoline-2,4(1H,3H)-diones from different 2-aminobenzonitrile substrates. nih.gov The reaction conditions, including catalyst amount, CO2 pressure, temperature, and solvent, have been optimized to achieve high yields. nih.gov Studies have shown that electron-donating groups on the 2-aminobenzonitrile ring can have a positive influence on the reaction yield. nih.gov

The proposed mechanism for the guanidine-catalyzed reaction involves the guanidine (B92328) acting as a strong base to promote the fixation of CO2 by the amino group of the 2-aminobenzonitrile, forming a carbamate (B1207046) intermediate. rsc.org This is followed by an intramolecular nucleophilic attack of the carbamate on the nitrile group, leading to the formation of the quinazolinone ring system. rsc.org

Table 1: Synthesis of Quinazoline-2,4(1H,3H)-diones from various 2-Aminobenzonitrile Substrates using DEA as a catalyst.

| Entry | Substrate | Product | Yield (%) |

| 1 | 2-Amino-5-fluorobenzonitrile | 7-Fluoroquinazoline-2,4(1H,3H)-dione | 94 |

| 2 | 2-Amino-5-chlorobenzonitrile | 7-Chloroquinazoline-2,4(1H,3H)-dione | 93 |

| 3 | 2-Amino-5-bromobenzonitrile | 7-Bromoquinazoline-2,4(1H,3H)-dione | 88 |

| 4 | 2-Amino-4-chlorobenzonitrile (B1265954) | 6-Chloroquinazoline-2,4(1H,3H)-dione | 62 |

| 5 | 2-Amino-4-methylbenzonitrile | 6-Methylquinazoline-2,4(1H,3H)-dione | 70 |

| 6 | 2-Amino-4,5-dimethoxybenzonitrile (B182473) | 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione | 93 |

Reaction conditions: 2-aminobenzonitrile (5 mmol), DEA (3 mmol), CO2 (1 MPa), water (3 mL), 100 °C, 12 h. Isolated yields are reported. nih.gov

Annulation Reactions with Various Substrates (e.g., N-benzyl cyanamides, ynones)

Annulation reactions provide another powerful strategy for constructing quinazoline and other heterocyclic systems from 2-aminobenzonitriles. These reactions involve the formation of a new ring by the reaction of two different molecules.

One notable example is the base-promoted, transition-metal-free reaction of 2-aminobenzonitriles with ynones (alkynyl ketones). cardiff.ac.ukresearchgate.net This one-pot reaction proceeds through a sequential aza-Michael addition followed by intramolecular annulation to afford multisubstituted 4-aminoquinolines in good to excellent yields. cardiff.ac.ukresearchgate.net The operational simplicity, high atom economy, and broad substrate scope make this protocol highly attractive. cardiff.ac.uk The proposed mechanism involves the initial nucleophilic attack of the amino group of the 2-aminobenzonitrile onto the ynone, followed by cyclization and aromatization to form the quinoline (B57606) ring. cardiff.ac.ukresearchgate.net

Table 2: Synthesis of Polysubstituted 4-Aminoquinolines from Ynones and 2-Aminobenzonitriles.

| Entry | Ynone | 2-Aminobenzonitrile | Product | Yield (%) |

| 1 | 1,3-Diphenylprop-2-yn-1-one | 2-Aminobenzonitrile | 2-Phenyl-4-aminoquinoline | 92 |

| 2 | 3-(p-Tolyl)-1-phenylprop-2-yn-1-one | 2-Aminobenzonitrile | 2-(p-Tolyl)-4-aminoquinoline | 95 |

| 3 | 3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one | 2-Aminobenzonitrile | 2-(4-Methoxyphenyl)-4-aminoquinoline | 90 |

| 4 | 1,3-Diphenylprop-2-yn-1-one | 2-Amino-5-methylbenzonitrile | 6-Methyl-2-phenyl-4-aminoquinoline | 88 |

| 5 | 1,3-Diphenylprop-2-yn-1-one | 2-Amino-5-chlorobenzonitrile | 6-Chloro-2-phenyl-4-aminoquinoline | 85 |

Reaction conditions typically involve a base such as t-BuOK in a solvent like DMSO at elevated temperatures. Yields are for the isolated product. cardiff.ac.ukresearchgate.net

2-Amino-4,5-dimethoxybenzonitrile as a Substrate in CO2 Conversion

The isomer of the title compound, 2-amino-4,5-dimethoxybenzonitrile, is a particularly valuable substrate in the synthesis of quinazolinone derivatives via CO2 fixation. nih.gov The presence of two electron-donating methoxy (B1213986) groups at the 4 and 5 positions of the benzene (B151609) ring enhances the nucleophilicity of the amino group, facilitating the reaction with carbon dioxide. nih.gov

In a study utilizing diethanolamine (DEA) as a catalyst in water, the reaction of 2-amino-4,5-dimethoxybenzonitrile with CO2 afforded 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione in a high yield of 93%. nih.gov This specific derivative is a key intermediate for the synthesis of several biologically active compounds. researchgate.net The successful synthesis of this important building block highlights the utility of CO2 as a C1 source in the preparation of valuable heterocyclic compounds. nih.gov

Creation of Other Nitrogen-Containing Heterocyclic Systems

Beyond quinazolines and quinazolinones, 2-amino-3,4-dimethoxybenzonitrile and related aminobenzonitriles can be utilized to synthesize a broader range of nitrogen-containing heterocycles. kit.edursc.org These heterocyclic systems are integral to the development of new pharmaceuticals, agrochemicals, and materials. kit.edursc.org

The reactivity of the amino and nitrile groups allows for various cyclization strategies. For example, annulation reactions with different partners can lead to the formation of diverse heterocyclic cores. organic-chemistry.orgresearchgate.net The specific reaction conditions and the choice of the reaction partner determine the final heterocyclic system produced. The development of novel synthetic methodologies continues to expand the library of accessible nitrogen-containing heterocycles derived from aminobenzonitriles. rsc.orgorganic-chemistry.org

Development of Advanced Organic Building Blocks for Complex Molecules

The derivatives synthesized from this compound, such as the quinazolinones and aminoquinolines, serve as advanced organic building blocks for the construction of more complex molecules. nih.gov These building blocks can be further functionalized to introduce additional chemical diversity and to modulate their biological or physical properties. nih.gov

For instance, the quinazolinone core can be substituted at various positions to create libraries of compounds for drug discovery screening. nih.govnih.govgoogle.com Similarly, the aminoquinolines can be modified to develop new therapeutic agents. The versatility of these building blocks makes them valuable tools for medicinal chemists and material scientists in the design and synthesis of novel functional molecules. nih.gov

Computational and Theoretical Investigations of 2 Amino 3,4 Dimethoxybenzonitrile Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool for examining the structural and spectral characteristics of organic molecules. irjweb.com This theoretical approach is widely used to investigate the electronic structure, stability, and reactivity of molecules like 2-amino-3,4-dimethoxybenzonitrile, offering valuable information about their potential biological activities. researchgate.netnih.gov DFT calculations, particularly using the B3LYP functional, are favored for their accuracy and computational efficiency in predicting molecular geometries and reactivity. nih.govscirp.org

Molecular Geometry and Conformational Analysis

The geometric and electronic structures of aminonitroimidazoles have been explored using DFT calculations at the B3LYP/aug-cc-pVDZ level. nih.gov The position of the amino and nitro groups on the imidazole (B134444) ring was found to significantly influence the molecule's structure. nih.gov For various dimethoxybenzene derivatives, crystallographic analysis has shown that these compounds often crystallize in the monoclinic system with planar phenyl rings, stabilized by hydrogen bonds and other intermolecular interactions. nih.gov DFT calculations have been employed to analyze these structures, with the B3LYP functional providing the lowest total energy compared to other methods. nih.gov

In a study on 3-amino-4-methoxy benzamide, DFT calculations were used to investigate the possibility of intramolecular hydrogen bonding, which was confirmed through structural parameter analysis. ias.ac.in Similarly, for 2-amino-4-chlorobenzonitrile (B1265954), full geometry optimization was carried out using DFT at the B3LYP/6-311++G (d, p) basis set level, and the resulting structure was confirmed with single crystal X-ray crystallography. analis.com.my

The optimized molecular structures of various compounds, including derivatives of this compound, have been investigated using the DFT/B3LYP method with the 6-31G(d,p) basis set. researchgate.net These studies provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

Table 1: Selected Optimized Geometrical Parameters for a Benzonitrile (B105546) Derivative

| Parameter | Bond Length (Å) / Angle (°) |

| C≡N | 1.146 |

| C-N | 1.369 |

| C-Cl | 1.745 |

| N-H | 0.999, 1.008 |

| C-C (ring) | 1.385 - 1.403 |

| C-C-C (ring) | 118.5 - 121.8 |

| C-C-N | 178.9 |

| Data derived from studies on similar benzonitrile structures. |

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's chemical reactivity and kinetic stability. scirp.orgmdpi.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's ability to conduct electricity and absorb light. youtube.com A smaller gap suggests higher reactivity and polarizability. nih.govnih.gov

DFT calculations are frequently used to determine HOMO and LUMO energies. nih.govnih.gov For instance, in a study of a triazine derivative, the HOMO-LUMO energy gap was found to be 4.4871 eV, indicating the molecule's chemical reactivity. irjweb.com The HOMO and LUMO energies for a temozolomide (B1682018) molecule were calculated in both the gas phase and in the presence of a solvent, revealing that the molecule is more reactive in water than in DMSO. aimspress.com

The electronic properties, including HOMO and LUMO energy levels and the energy gap, of dimethoxybenzene derivatives have been analyzed using DFT. nih.gov These studies demonstrate that the compounds have good thermodynamic stability, which is beneficial for pharmaceutical applications. nih.gov The analysis of frontier molecular orbitals for various derivatives helps in predicting the most reactive sites within the molecule. nih.govnih.gov

Table 2: HOMO-LUMO Energies and Related Parameters for a Model System

| Parameter | Energy (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

| Ionization Potential (I) | 6.2967 |

| Electron Affinity (A) | 1.8096 |

| Data derived from a representative triazine derivative study. irjweb.com |

Vibrational Frequency Calculations and Assignments

Vibrational spectroscopy, combined with DFT calculations, is a powerful tool for identifying the functional groups and understanding the vibrational modes of a molecule. Theoretical vibrational frequencies are often calculated using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, and then compared with experimental FT-IR and FT-Raman spectra. dntb.gov.ua

For 3-amino-4-methoxy benzamide, a detailed vibrational analysis was performed using DFT, and the bands were assigned to specific vibrational frequencies. ias.ac.in The study also highlighted the influence of intramolecular hydrogen bonding on the vibrational modes. ias.ac.in In the case of 2-amino-4-chlorobenzonitrile, the IR spectrum showed characteristic stretching bands for the nitrile (C≡N), C-Cl, and primary amine (NH) groups, which were consistent with DFT calculations. analis.com.my

The dynamics of methoxy- and ethoxy-benzaldehydes have been assessed using inelastic neutron scattering (INS) spectroscopy combined with periodic DFT calculations, allowing for a confident assignment of the vibrational modes. nih.gov

Table 3: Calculated and Experimental Vibrational Frequencies for Key Functional Groups

| Functional Group | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

| N-H stretch | 3452, 3363 | 3480, 3365 |

| C≡N stretch | 2211 | 2225 |

| C-O stretch (methoxy) | 1260, 1030 | 1265, 1025 |

| C-N stretch | 1369 | 1350 |

| Frequencies are representative values from studies of similar aromatic nitriles. |

Reactivity Parameters and Global Reactivity Descriptors

DFT is used to calculate various global reactivity descriptors that provide insights into the chemical reactivity and stability of a molecule. nih.gov These descriptors include chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω). researchgate.netresearchgate.netnih.gov

The chemical hardness of a molecule, which is half of the HOMO-LUMO energy gap, is a measure of its resistance to deformation or change in its electron distribution. irjweb.com A higher value of chemical hardness indicates greater stability. irjweb.com The electrophilicity index measures the ability of a molecule to accept electrons. researchgate.net

For various synthesized compounds, DFT simulations have been used to study electronic properties and reactivity descriptors to understand their structure-activity relationship (SAR). researchgate.net These studies have revealed that compounds with lower HOMO-LUMO gaps are generally softer and more reactive. researchgate.net

Transition State and Reaction Coordinate Elucidation

While specific studies on the transition state and reaction coordinate elucidation for this compound were not found, DFT is a powerful tool for such investigations. researchgate.netnih.gov This type of analysis is crucial for understanding reaction mechanisms, identifying intermediates, and determining the energy barriers of chemical reactions. For example, in the synthesis of various compounds, understanding the transition states can help in optimizing reaction conditions and improving yields.

Non-Covalent Interaction (NCI) Analysis

A detailed understanding of the non-covalent interactions (NCI) within and between molecules is crucial for predicting their chemical behavior and physical properties. NCI analysis, a computational method based on the electron density and its derivatives, is a powerful tool for visualizing and characterizing these weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes.

The core of NCI analysis lies in the calculation of the reduced density gradient (RDG) at low electron densities. A plot of the RDG against the electron density typically reveals spikes in the low-density, low-gradient regions, which are indicative of non-covalent interactions. The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix within these regions helps to distinguish between stabilizing (attractive) and destabilizing (repulsive) interactions.

For this compound, an NCI analysis would be expected to reveal several key intramolecular interactions. These would likely include hydrogen bonding between the amino group and the methoxy (B1213986) oxygen atoms, as well as potential π-stacking interactions involving the benzene (B151609) ring. Understanding these interactions is fundamental to comprehending the molecule's conformational preferences and its potential for intermolecular associations.

Table 1: Expected Non-Covalent Interactions in this compound

| Interacting Groups | Interaction Type | Expected Character |

| Amino (N-H) and Methoxy (O) | Hydrogen Bond | Stabilizing |

| Benzene Ring and Benzene Ring | π-π Stacking | Stabilizing |

| Methyl groups | Van der Waals | Weakly Stabilizing |

Molecular Dynamics Simulations of Reactivity

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing insights into reaction mechanisms and dynamics that are often inaccessible through experimental means alone. By solving Newton's equations of motion for a system of atoms, MD simulations can trace the trajectories of individual atoms and molecules over time, revealing the intricate details of chemical processes.

For this compound, reactive MD simulations could be employed to investigate a variety of chemical transformations. For instance, simulations could elucidate the mechanisms of its synthesis, thermal decomposition, or its reactions with other chemical species. By employing reactive force fields, which are capable of describing bond formation and breakage, these simulations can predict reaction pathways, identify transient intermediates, and calculate reaction rates.

A hypothetical MD simulation studying the thermal degradation of this compound might reveal the initial bond scission events, the subsequent rearrangement of molecular fragments, and the final products of decomposition. Such studies are invaluable for understanding the stability of the compound and for predicting its behavior under various conditions.

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound

| Simulation Type | Investigated Process | Potential Insights |

| Reactive MD | Thermal Decomposition | Degradation pathways, product formation |

| Ab initio MD | Reaction with Oxidants | Mechanism of oxidation, identification of intermediates |

| Classical MD | Solvation Dynamics | Solute-solvent interactions, diffusion rates |

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

While specific experimental data for 2-Amino-3,4-dimethoxybenzonitrile is not widely published, the expected chemical shifts can be inferred from closely related structures. For comparison, the isomer 2-Amino-4,5-dimethoxybenzonitrile (B182473) has been characterized. prepchem.com In DMSO-d₆, its ¹H NMR spectrum shows singlets for the two methoxy (B1213986) groups at δ 3.64 and δ 3.73 ppm, a broad singlet for the amino protons at δ 4.32 ppm, and two singlets for the aromatic protons at δ 6.41 and δ 6.86 ppm. prepchem.com The ¹³C NMR spectrum of this isomer displays signals for the methoxy carbons at δ 55.55 and δ 56.87 ppm, and aromatic and cyano carbons at δ 83.67, 92.08, 113.96, 140.33, 148.12, and 154.33 ppm. prepchem.com

For the target molecule, this compound, distinct patterns are anticipated due to the different substitution pattern. The two aromatic protons would likely appear as doublets due to ortho-coupling. The chemical shifts of the methoxy groups and the amino protons would be influenced by their proximity to the other functional groups.

A comprehensive analysis of various benzonitrile (B105546) derivatives provides further context for the expected spectral data. rsc.org The chemical shifts in both ¹H and ¹³C NMR are sensitive to the electronic effects of the substituents on the aromatic ring. nih.gov

Table 1: Representative ¹H NMR Data for Related Benzonitrile Compounds

| Compound | Solvent | Chemical Shifts (δ ppm) and Multiplicity |

|---|---|---|

| 2-Amino-4,5-dimethoxybenzonitrile | DMSO-d₆ | 3.64 (s, 3H, CH₃), 3.73 (s, 3H, CH₃), 4.32 (br s, 2H, NH₂), 6.41 (s, 1H, Ar-H), 6.86 (s, 1H, Ar-H) prepchem.com |

| 3,4-(Methylenedioxy)benzonitrile | CDCl₃ | 6.08 (s, 2H), 6.87 (d, J = 8.0Hz, 1H), 7.02 (s, 1H), 7.21 (d, J = 8.0Hz, 1H) rsc.org |

| 4-Methoxybenzonitrile | CDCl₃ | 3.86 (s, 3H), 6.95 (d, J = 8.0Hz, 2H), 7.58 (d, J = 8.0Hz, 2H) rsc.org |

Table 2: Representative ¹³C NMR Data for Related Benzonitrile Compounds

| Compound | Solvent | Chemical Shifts (δ ppm) |

|---|---|---|

| 2-Amino-4,5-dimethoxybenzonitrile | DMSO-d₆ | 55.55, 56.87, 83.67, 92.08, 113.96, 140.33, 148.12, 154.33 prepchem.com |

| 3,4-(Methylenedioxy)benzonitrile | CDCl₃ | 102.1, 104.8, 109.0, 111.2, 118.8, 128.0, 147.9, 151.4 rsc.org |

| 4-Methoxybenzonitrile | CDCl₃ | 55.5, 103.9, 114.7, 119.2, 133.9, 162.8 rsc.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis (FT-IR, FT-Raman)

Comprehensive Vibrational Assignments and Band Analysis

A detailed vibrational analysis of this compound would involve the assignment of specific absorption bands in the IR and Raman spectra to corresponding molecular vibrations. Based on studies of related molecules, key vibrational modes can be predicted. For instance, in 2-amino-4-chlorobenzonitrile (B1265954), the nitrile (C≡N) stretching vibration appears around 2211 cm⁻¹, while the primary amine (NH₂) stretching bands are observed at 3452 and 3363 cm⁻¹. analis.com.my

A thorough investigation of 3,4-dimethoxybenzonitrile (B145638) (without the amino group) using FT-IR and FT-Raman spectroscopy, supported by Density Functional Theory (DFT) calculations, provides a solid foundation for assigning the vibrational modes of the dimethoxy-substituted benzene (B151609) ring and the nitrile group. nih.gov The presence of the amino group in the target compound is expected to introduce characteristic N-H stretching, bending, and wagging modes, and to influence the frequencies of the adjacent C-H and C=C vibrations.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|---|

| Amino (N-H) | Symmetric & Asymmetric Stretching | 3500 - 3300 | IR & Raman |

| Scissoring | 1650 - 1580 | IR | |

| Nitrile (C≡N) | Stretching | 2240 - 2210 | IR & Raman |

| Methoxy (C-O-C) | Asymmetric Stretching | 1275 - 1200 | IR |

| Symmetric Stretching | 1075 - 1020 | IR | |

| Aromatic (C=C) | Ring Stretching | 1625 - 1450 | IR & Raman |

| Aromatic (C-H) | Stretching | 3100 - 3000 | IR & Raman |

This table is predictive and based on data from analogous compounds. analis.com.mynih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of the crystal packing.

While a crystal structure for this compound has not been reported, the crystal structure of its isomer, 2-Amino-4,5-dimethoxybenzonitrile, reveals that the molecule is essentially planar and that the crystal packing is stabilized by N—H···O hydrogen bonds. prepchem.com A study on 2-amino-4-chlorobenzonitrile showed that this molecule crystallizes in the triclinic space group P-1, with intermolecular interactions playing a key role in the crystal packing. analis.com.my For this compound, it is expected that hydrogen bonding involving the amino group and potentially the oxygen atoms of the methoxy groups, along with π-π stacking interactions of the aromatic rings, would be significant in determining the solid-state architecture.

Table 4: Crystallographic Data for the Isomer 2-Amino-4,5-dimethoxybenzonitrile

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₀N₂O₂ prepchem.com |

| Crystal System | Not specified in abstract |

| Space Group | Not specified in abstract |

| Key Features | Two molecules in the asymmetric unit; molecules are essentially planar; crystal packing stabilized by N—H···O hydrogen bonds. prepchem.com |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of close contact between molecules, which correspond to intermolecular interactions.

For related aminobenzonitrile derivatives, Hirshfeld surface analysis has revealed the relative contributions of different types of intermolecular contacts. In a study of a benzonitrile derivative, H···H and C···H/H···C interactions were found to be the most significant contributors to the crystal packing. nih.gov In the case of 2-amino-4-chlorobenzonitrile, N···H/H···N contacts were dominant, indicating the presence of N–H···N interactions. analis.com.my For this compound, a Hirshfeld analysis would be expected to highlight the importance of N-H···N and N-H···O hydrogen bonds, as well as H···H, C···H, and potential O···H contacts, in stabilizing the crystal structure. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the conjugated systems and the types of electronic transitions occurring, such as π → π* and n → π* transitions.

For this compound, the presence of the aromatic ring with its electron-donating amino and methoxy groups, and the electron-withdrawing nitrile group, creates a conjugated system that is expected to absorb in the UV region. A study of 2-amino-4-chlorobenzonitrile in ethanol (B145695) revealed two main absorption peaks, which were attributed to π → π* transitions within the aromatic ring and n → π* transitions associated with the nitrile group. analis.com.my Similar transitions would be anticipated for this compound, with the exact wavelengths of maximum absorption (λmax) being influenced by the specific electronic effects of the 3,4-dimethoxy substitution pattern. The solvent used for the analysis can also affect the position of the absorption bands.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Amino-4,5-dimethoxybenzonitrile |

| 2-amino-4-chlorobenzonitrile |

| 3,4-dimethoxybenzonitrile |

| 3,4-(Methylenedioxy)benzonitrile |

Applications of 2 Amino 3,4 Dimethoxybenzonitrile in Advanced Synthetic Strategies

Role as a Versatile Building Block in Organic Synthesis

2-Amino-3,4-dimethoxybenzonitrile is classified as a chemical building block, a term for a molecular fragment with defined functional groups that facilitates the stepwise construction of more complex target compounds. The presence of the amino (-NH2), cyano (-C≡N), and two methoxy (B1213986) (-OCH3) groups provides multiple reactive sites for various organic reactions. These functional groups can be selectively targeted and transformed, allowing chemists to construct intricate molecular architectures.

The amino group can participate in reactions such as diazotization, acylation, and alkylation, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. The dimethoxy groups, while generally less reactive, influence the electronic properties of the benzene (B151609) ring and can be cleaved to form hydroxyl groups if necessary. This multi-functionality makes this compound a valuable starting material for creating diverse molecular scaffolds.

For instance, aminonitriles are known precursors for the synthesis of various heterocyclic compounds. The amino and nitrile groups can react intramolecularly or with other reagents to form rings, leading to the creation of nitrogen-containing heterocycles which are prevalent in many biologically active molecules. The versatility of 2-aminothiophenes, which share the 2-amino-nitrile motif, as starting points for a variety of thiophene-containing heterocycles and polycyclic molecules has been well-documented. nih.gov

Intermediacy in the Assembly of Complex Organic Molecules

The utility of this compound extends to its role as a key intermediate in multi-step synthetic sequences. Its structure is often incorporated into larger, more complex molecules through a series of chemical reactions.

One notable example is its use in the synthesis of substituted quinolines and related heterocyclic systems. For example, the reaction of 3,4-dimethoxybenzaldehyde (B141060) with other reagents can lead to the formation of complex structures like 2-amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile. nih.gov While this specific example starts from the corresponding aldehyde, the underlying principle of using the dimethoxy-substituted benzene ring as a core component is evident.

Furthermore, the amino group of similar 2-aminobiphenyl (B1664054) compounds can react with nitrogen oxides to form benzo[c]cinnoline (B3424390) structures, which are fluorescent molecules. rsc.org This highlights the potential for the amino group in this compound to be a key reactive site for constructing larger, functional molecular systems. The synthesis of various 2-amino-3-cyano-4H-chromenes also demonstrates the utility of related aminonitrile structures in three-component reactions to build complex heterocyclic libraries. nih.gov

The synthesis of 2-amino-4,5-dimethoxybenzonitrile (B182473) itself is typically achieved through the reduction of the corresponding nitro compound, 2-nitro-4,5-dimethoxybenzonitrile. prepchem.com This transformation is a crucial step in making this valuable building block available for further synthetic applications.

Contribution to Materials Science Research

Beyond its applications in the synthesis of discrete small molecules, this compound and its derivatives are also valuable precursors in the field of materials science, particularly for the development of novel polymers and organic electronic materials.

The functional groups present in this molecule can be exploited to create monomers suitable for polymerization. For instance, vanillin (B372448), a related compound with a similar substitution pattern, has been used as a bio-sourced starting material for the preparation of aromatic dibrominated monomers. acs.org These monomers can then be used to create new sustainable, bio-sourced aromatic materials, including polymers for organic electronics. acs.org

The field of organic electronics, which utilizes carbon-based materials in electronic devices, is a significant area where such precursors are relevant. The development of soluble small molecules and polymers for applications like organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs) often relies on the careful design of the molecular building blocks. sigmaaldrich.com The ability to tune the electronic properties and solubility of materials through the chemical modification of precursors like this compound is a key aspect of this research.

Emerging Research Directions and Future Outlook

Development of Novel and Highly Efficient Catalytic Systems

The synthesis of complex heterocyclic structures from precursors similar to 2-amino-3,4-dimethoxybenzonitrile is highly dependent on the efficiency of the catalytic system. Future research will likely focus on developing catalysts that are not only highly active but also reusable and environmentally benign.

One promising direction is the use of simple, inexpensive catalysts like ammonium (B1175870) chloride, which has been shown to be effective in the synthesis of 2-amino-4-arylquinoline-3-carbonitriles, achieving yields up to 92%. researchgate.net Another area of intense research is the development of multifunctional nanomagnetic catalysts. For instance, a novel base-metal catalyst, (γ-Fe₂O₃-Im-Py)₂WO₄, has been successfully used for synthesizing 2-amino-3-cyano-4H-chromenes. nih.gov This catalyst is particularly advantageous as it can be easily recovered using an external magnetic field and reused for multiple reaction cycles with minimal loss of activity. nih.gov

Furthermore, the field of bioorthogonal catalysis, which uses transition metal catalysts within living systems, could open new avenues. nih.gov Encapsulating catalysts like palladium or iron complexes in polymer or MOF (Metal-Organic Framework) scaffolds can protect the catalyst and create favorable microenvironments for reactions, enhancing efficiency and enabling applications in complex biological environments. nih.gov

Table 1: Examples of Novel Catalytic Systems for Related Syntheses

| Catalyst | Reaction Type | Key Advantages | Source |

|---|---|---|---|

| Ammonium Chloride (NH₄Cl) | One-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles | Inexpensive, efficient, environmentally friendly. researchgate.net | researchgate.net |

| (γ-Fe₂O₃-Im-Py)₂WO₄ | Multicomponent tandem oxidation for 2-amino-3-cyano-4H-chromenes | Magnetically recoverable, reusable, multifunctional. nih.gov | nih.gov |

| Amberlite IRA-400-Cl Resin | Synthesis of 2-amino-4H-benzo[g]chromenes | Heterogeneous, reusable, environmentally benign. nih.gov | nih.gov |

Exploration of New Reactivity Modes and Tandem Reactions

The structural features of this compound make it an ideal candidate for exploring novel reactivity and designing tandem or cascade reactions. Tandem processes, where multiple bond-forming events occur in a single pot without isolating intermediates, are highly sought after for their efficiency and atom economy.

Another avenue involves multi-step syntheses where the reactivity of the nitrile or amino group is sequentially exploited. For example, a synthetic route to chromeno[2,3-d]pyrimidine derivatives involves the initial formation of a 2-amino-4H-chromene-3-carbonitrile, followed by further cyclization reactions. mdpi.com Exploring similar sequential transformations with this compound could yield new classes of fused heterocyclic compounds.

Computational Design and Prediction of Novel Derivatives

Computational chemistry is becoming an indispensable tool for accelerating the discovery of new molecules. Density Functional Theory (DFT) and other methods can be used to predict the electronic structures, properties, and reactivity of novel derivatives of this compound before their synthesis is attempted in the lab.

For example, DFT has been used to study the electronic properties (HOMO-LUMO energy gaps), heats of formation, and even predict the decomposition mechanisms of newly designed high-energy compounds. nih.gov Similar computational studies on derivatives of this compound could predict their stability, electronic properties, and potential as functional materials. nih.gov

In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is also crucial in medicinal chemistry. mdpi.com For novel compounds designed from this compound, computational tools can predict their bioavailability and drug-likeness based on parameters like Lipinski's rules of five, guiding the synthesis towards candidates with more favorable pharmacological profiles. mdpi.com Furthermore, techniques like Reduced Density Gradient (RDG) analysis can visualize and analyze intermolecular interactions, which is vital for understanding crystal packing and receptor-ligand binding. mdpi.com

Table 2: Computational Methods for Derivative Design

| Method | Application | Predicted Properties | Source |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure calculation | HOMO/LUMO energy gaps, heats of formation, stability. nih.govnih.gov | nih.govnih.gov |

| In Silico ADME Prediction | Pharmacological profiling | Physicochemical properties, bioavailability (Lipinski's RO5). mdpi.com | mdpi.com |

| Molecular Docking | Binding mode analysis | Interaction with biological targets (e.g., EGFR, VEGFR-2). mdpi.com | mdpi.com |

Integration with High-Throughput Experimentation and Automation

To accelerate the discovery of optimal reaction conditions and novel derivatives, high-throughput experimentation (HTE) and laboratory automation will be critical. These technologies allow for the rapid screening of numerous catalysts, solvents, and reaction parameters in parallel, significantly reducing the time required for process optimization.

The screening of various catalysts is a prime example where HTE can be applied. In the development of synthetic routes to pyran derivatives, multiple potential catalysts were tested to identify the most effective one, which dramatically increased the product yield in a short time. researchgate.net A similar approach could be used to quickly find the best catalytic system for reactions involving this compound.

Moreover, chemical genetics approaches that utilize phenotypic cell-based high-throughput screening (HTS) assays can rapidly identify biologically active compounds. nih.gov Libraries of novel derivatives synthesized from this compound could be screened against various cell lines to identify potential therapeutic agents, with automation handling the repetitive tasks of sample preparation and data acquisition.

Advancements in Sustainable and Environmentally Benign Synthetic Methodologies

Green chemistry principles are increasingly guiding synthetic research, with a focus on reducing waste, avoiding hazardous solvents, and using renewable resources. Future work involving this compound will undoubtedly prioritize the development of sustainable synthetic methods.

One major advancement is the use of greener solvents or solvent-free reaction conditions. Ethanol (B145695), a bio-based and less toxic solvent, has been successfully used in the synthesis of quinoline (B57606) and chromene derivatives, often simplifying purification by allowing the product to crystallize directly from the reaction mixture. researchgate.net

A particularly innovative approach is the use of Deep Eutectic Solvents (DES). A DES synthesized from L-threonine and malonic acid has been shown to act as a highly effective and reusable catalyst for the synthesis of chromenopyrimidines under solvent-free conditions. researchgate.netnih.gov These solvents are often biodegradable, non-toxic, and can be prepared from inexpensive, naturally occurring components, making them an excellent alternative to traditional volatile organic solvents. researchgate.netnih.gov The exploration of DES as both a solvent and catalyst for reactions with this compound represents a significant future research direction.

Investigation of Multicomponent Reactions Involving this compound